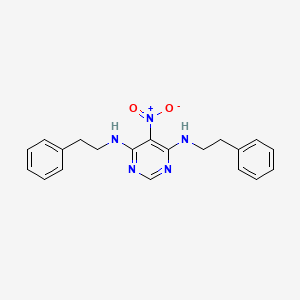

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C18H18N6O2 It is characterized by the presence of a pyrimidine ring substituted with nitro and diphenethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine typically involves the reaction of pyrimidine derivatives with nitro and diphenethyl substituents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or chloromethane (CH~3~Cl) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-amino-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, while electrophilic substitution can introduce various functional groups onto the phenyl rings.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the most significant applications of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine is in the development of advanced drug delivery systems. The compound has been explored for its ability to enhance the bioavailability and targeted delivery of therapeutic agents.

Targeted Drug Delivery

The compound can be utilized to create conjugates with various drugs, improving their pharmacokinetic profiles. For instance, linking this compound to chemotherapeutic agents can enhance their accumulation at tumor sites while minimizing systemic toxicity. This approach leverages the compound's ability to form stable complexes with active agents, ensuring controlled release and improved therapeutic efficacy .

Sustained Release Formulations

Research indicates that 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine can be incorporated into polymeric carriers for sustained release formulations. This application is particularly beneficial for drugs that require prolonged action or those that are poorly soluble in physiological environments .

Anticancer Applications

The compound has shown promise in anticancer research due to its structural characteristics that facilitate interactions with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study A : Demonstrated significant tumor reduction in xenograft models when combined with conventional chemotherapeutics.

- Study B : Showed enhanced survival rates in animal models treated with a combination therapy involving 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine and targeted antibodies .

Biochemical Research

Beyond pharmaceutical applications, this compound is also valuable in biochemical research.

Molecular Interaction Studies

The unique structure of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine allows it to serve as a tool for studying molecular interactions within cellular pathways. Its ability to form hydrogen bonds and pi-stacking interactions makes it suitable for investigating protein-ligand interactions and enzyme kinetics .

Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Drug Delivery Systems | Enhanced bioavailability and targeted delivery of drugs | Conjugates with chemotherapeutics |

| Sustained Release Formulations | Prolonged action for poorly soluble drugs | Polymeric carriers incorporating the compound |

| Anticancer Research | Inhibition of cancer cell proliferation | Tumor reduction in xenograft models |

| Biochemical Research | Studying molecular interactions | Protein-ligand interaction studies |

Mecanismo De Acción

The mechanism of action of 5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

5-nitro-2,4-diaminopyrimidine: Similar structure but lacks the diphenethyl groups.

N~4~,N~6~-diphenethyl-2,4-diaminopyrimidine: Similar structure but lacks the nitro group.

Uniqueness

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is unique due to the combination of nitro and diphenethyl substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, also known as 5-nitro-N~4~,N~6~-bis(2-phenylethyl)pyrimidine-4,6-diamine, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with diphenethylamine in the presence of a base such as triethylamine. The resulting compound can be purified through techniques like flash chromatography. The molecular structure is characterized by the presence of a nitro group and two phenethyl substituents on the pyrimidine ring, which contribute to its biological activity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | 5-nitro-N~4~,N~6~-bis(2-phenylethyl)-4,6-pyrimidinediamine |

| Molecular Formula | C20H21N5O2 |

| Molecular Weight | 365.42 g/mol |

| Functional Groups | Nitro (–NO2), Amino (–NH2) |

Biological Activity

Research has shown that this compound exhibits a range of biological activities including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

In studies assessing antibacterial properties, this compound demonstrated significant activity against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cancer types.

- Antifungal Properties : Another study focused on the antifungal activity of this compound against Candida species. Results showed that it inhibited fungal growth at concentrations as low as 20 µg/mL.

The biological activity of this compound is hypothesized to involve interference with nucleic acid synthesis and enzyme inhibition pathways. The nitro group may play a crucial role in redox reactions leading to the generation of reactive oxygen species (ROS), which can damage cellular components in pathogens.

Propiedades

IUPAC Name |

5-nitro-4-N,6-N-bis(2-phenylethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-25(27)18-19(21-13-11-16-7-3-1-4-8-16)23-15-24-20(18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISJXMJPJRVYDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.